3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
Description
3,4,5-Trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzene ring linked via an amide bond to a pyridine-pyrazole hybrid moiety. The pyridine ring is substituted at the 3-position with a methyl group bearing a 1-methyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)18-13(6-5-7-21-18)10-22-20(25)14-8-16(26-2)19(28-4)17(9-14)27-3/h5-9,11-12H,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOVCILUKPFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the 3,4,5-trimethoxybenzoyl chloride, which is then reacted with the appropriate amine to form the benzamide. The pyrazole and pyridine moieties are introduced through subsequent reactions, often involving coupling reactions such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two analogues from the evidence:
2,3,4-Trimethoxy-N-(3-Methyl-5-Phenyl-1H-Pyrazol-4-yl)Benzamide ():
- Benzamide Substituents : Methoxy groups at 2,3,4-positions (vs. 3,4,5 in the target compound).
- Pyrazole Substituents : A phenyl group at the 5-position and a methyl group at the 3-position (vs. a pyridin-3-ylmethyl group in the target).
- Key Distinction : The shifted methoxy pattern may alter electronic properties, while the phenyl substituent introduces steric bulk compared to the pyridine moiety in the target compound .
3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide ():
- Benzamide Substituents : Methoxy groups at 3,5-positions (vs. 3,4,5 in the target).
- Pyrazole Substituents : A methyl group at the 1-position (vs. a pyridinylmethyl group in the target).
- Key Distinction : Reduced methoxy groups decrease electron-donating effects, and the simpler pyrazole substitution may limit conformational flexibility .
Comparative Analysis Table
Functional Implications
In contrast, the 2,3,4-trimethoxy analogue () may exhibit weaker resonance stabilization .
Steric and Conformational Factors :
- The pyridinylmethyl group in the target compound introduces rigidity and planar geometry, favoring π-π stacking. The phenyl-substituted analogue () lacks this pyridine ring, which could reduce binding affinity in hydrophobic environments.
The 3,5-dimethoxy analogue () likely has lower logP values, favoring solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
